![molecular formula C7H6ClN3S B8689567 8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE](/img/structure/B8689567.png)
8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family This compound is characterized by the presence of a chlorine atom at the 8th position and a methylthio group at the 3rd position of the imidazo[1,5-a]pyrazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE typically involves cyclocondensation reactions. One common method includes the reaction of 2-chloro-3-nitropyrazine with methylthiourea under basic conditions, followed by cyclization to form the imidazo[1,5-a]pyrazine core. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production. The scalability of the synthesis process ensures the availability of the compound for various applications.
化学反応の分析
Types of Reactions
8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Iron powder, HCl
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Amino or thiol-substituted imidazo[1,5-a]pyrazines
科学的研究の応用
8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methylthio groups can influence its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
Imidazo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyridine: Another related compound with a different ring fusion pattern.
Imidazo[1,2-a]pyrazine: A closely related compound with different substitution patterns
Uniqueness
8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE is unique due to the specific positioning of the chlorine and methylthio groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C7H6ClN3S |
|---|---|
分子量 |
199.66 g/mol |
IUPAC名 |
8-chloro-3-methylsulfanylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-10-4-5-6(8)9-2-3-11(5)7/h2-4H,1H3 |
InChIキー |
MVWYJNFHMGVMKB-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C2N1C=CN=C2Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


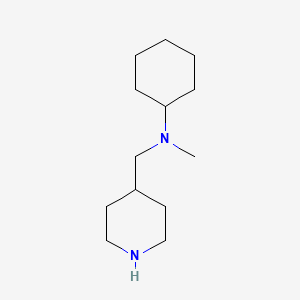
![Methyl 4-[(2-methylpropyl)amino]-3-nitrobenzoate](/img/structure/B8689502.png)
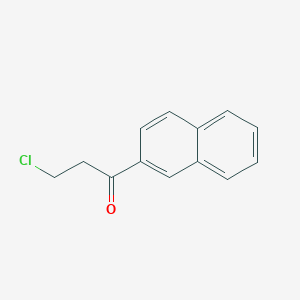
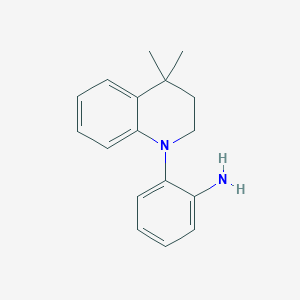
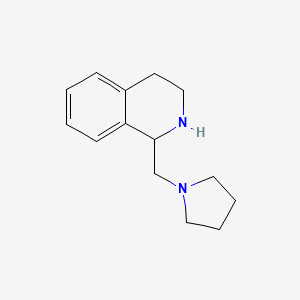
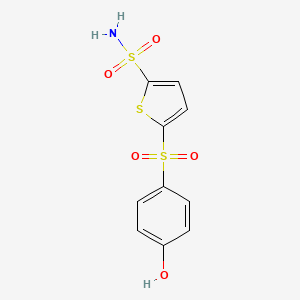
![6-Benzyloxy-2-dimethylaminobenzo[b]thiophene](/img/structure/B8689546.png)
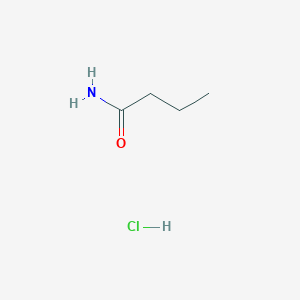

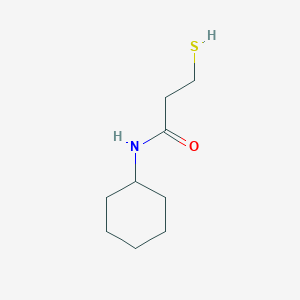
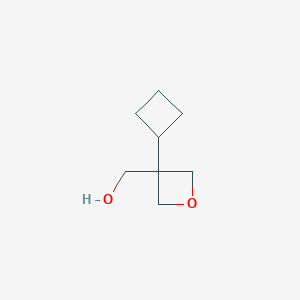

![(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B8689586.png)
